Cas no 1330276-94-2 (1,1-Dimethyl-4-silinanamine)

1,1-Dimethyl-4-silinanamine Chemical and Physical Properties
Names and Identifiers
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- 1,1-Dimethyl-4-silinanamine
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- Inchi: 1S/C7H17NSi/c1-9(2)5-3-7(8)4-6-9/h7H,3-6,8H2,1-2H3
- InChI Key: OPPJOCUHPBXAEA-UHFFFAOYSA-N
- SMILES: NC1CC[Si](C)(C)CC1
1,1-Dimethyl-4-silinanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7436108-1.0g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 1.0g |
$1500.0 | 2025-03-11 | |
Enamine | EN300-7436108-2.5g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 2.5g |
$2940.0 | 2025-03-11 | |
Enamine | EN300-7436108-0.5g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 0.5g |
$1440.0 | 2025-03-11 | |
Enamine | EN300-7436108-10.0g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 10.0g |
$6450.0 | 2025-03-11 | |
Enamine | EN300-7436108-0.25g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 0.25g |
$1381.0 | 2025-03-11 | |
Enamine | EN300-7436108-5.0g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 5.0g |
$4349.0 | 2025-03-11 | |
Enamine | EN300-7436108-0.1g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 0.1g |
$1320.0 | 2025-03-11 | |
Enamine | EN300-7436108-0.05g |
1,1-dimethylsilinan-4-amine |
1330276-94-2 | 95.0% | 0.05g |
$1261.0 | 2025-03-11 |
1,1-Dimethyl-4-silinanamine Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 1,1-Dimethyl-4-silinanamine
Introduction to 1,1-Dimethyl-4-silinanamine (CAS No. 1330276-94-2) in Modern Chemical Research
1,1-Dimethyl-4-silinanamine, identified by its Chemical Abstracts Service (CAS) number 1330276-94-2, is a siloxane-based compound that has garnered significant attention in the field of organic and inorganic chemistry. This organosilicon derivative exhibits unique structural and electronic properties, making it a valuable candidate for various applications ranging from catalysis to material science. The compound’s molecular structure, featuring a silicon atom bonded to two methyl groups and an amine substituent, contributes to its distinct reactivity and potential utility in synthetic chemistry.
The significance of 1,1-Dimethyl-4-silinanamine lies in its ability to serve as a building block for more complex molecules. Its siloxane backbone provides stability while the amine functionality allows for further functionalization, enabling the synthesis of polymers, surfactants, and specialty chemicals. Recent advancements in silicon chemistry have highlighted the role of such derivatives in developing novel materials with enhanced thermal and chemical resistance.
In the realm of catalysis, 1,1-Dimethyl-4-silinanamine has been explored as a ligand or co-catalyst in various organic transformations. Its silicon-centered structure facilitates coordination with transition metals, enhancing reaction efficiency and selectivity. For instance, studies have demonstrated its effectiveness in cross-coupling reactions, where it aids in the formation of carbon-carbon bonds under mild conditions. This property is particularly valuable in pharmaceutical synthesis, where precise bond formation is critical for drug efficacy.
The compound’s potential extends to material science as well. Researchers have investigated its incorporation into silicon-based polymers to improve mechanical strength and thermal stability. These polymers find applications in high-performance coatings and electronic components, where durability under extreme conditions is paramount. The siloxane linkage in 1,1-Dimethyl-4-silinanamine contributes to the polymer’s rigidity while the amine group introduces flexibility, making it an ideal candidate for tailored material properties.
Recent studies have also delved into the biological activity of derivatives of 1,1-Dimethyl-4-silinanamine. While the compound itself may not exhibit direct biological effects, its structural motifs have inspired the design of bioactive molecules. For example, siloxane-containing analogs have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes. This research underscores the versatility of organosilicon compounds in addressing complex biological challenges.
The synthesis of 1,1-Dimethyl-4-silinanamine typically involves reactions such as hydrosilylation or aminohydrogenation of appropriate precursors. These methods leverage the reactivity of silicon-hydrogen bonds to introduce functional groups efficiently. Advances in synthetic techniques have enabled higher yields and purities, making large-scale production more feasible for industrial applications. The compound’s stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
From an industrial perspective, 1,1-Dimethyl-4-silinanamine holds promise for green chemistry initiatives. Its siloxane structure allows for recyclable catalytic systems, reducing waste and energy consumption in chemical processes. Additionally, its compatibility with sustainable solvents aligns with global efforts to minimize environmental impact. Companies specializing in specialty chemicals are increasingly exploring such derivatives to meet market demands for eco-friendly solutions.
The future direction of research on 1,1-Dimethyl-4-silinanamine is likely to focus on expanding its applications into emerging fields such as nanotechnology and energy storage. Its unique electronic properties make it a candidate for organic semiconductors or components in next-generation batteries. As computational methods improve, theoretical studies will complement experimental work, providing deeper insights into the compound’s behavior at the molecular level.
In conclusion, 1,1-Dimethyl-4-silinanamine (CAS No. 1330276-94-2) represents a fascinating intersection of organic and inorganic chemistry with broad implications for industry and research. Its structural versatility and functional adaptability ensure its continued relevance across multiple disciplines. As scientists uncover new methodologies and applications, this compound is poised to play an increasingly pivotal role in shaping the future of chemical innovation.
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